molecular formula C10H8N4S B1332524 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine CAS No. 7187-47-5

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1332524
CAS No.: 7187-47-5
M. Wt: 216.26 g/mol
InChI Key: QNFRWSFKMIBEFK-UHFFFAOYSA-N
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Description

Historical Background and Discovery

4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amine (CAS: 7187-47-5) emerged as a structurally unique heterocyclic compound during early 21st-century investigations into benzimidazole-thiazole hybrids. Initial synthetic routes were reported in 2010 by Reddy et al., who utilized 2-mercaptobenzimidazole and phenacyl bromide precursors. The compound gained prominence after Mekala et al. (2013) demonstrated its utility as a precursor for antimicrobial agents through condensation reactions with aromatic aldehydes. Structural characterization via $$ ^1H $$-NMR and mass spectrometry confirmed the hybrid architecture, featuring a benzimidazole core fused to a 2-aminothiazole moiety.

Significance in Heterocyclic Chemistry

This compound exemplifies strategic molecular hybridization, combining two pharmacologically significant heterocycles:

  • Benzimidazole : Known for DNA intercalation and enzyme inhibition.
  • Thiazole : Contributes to metabolic stability and hydrogen bonding capacity.

The fusion enhances electronic delocalization, as evidenced by $$ ^1H $$-NMR chemical shifts at δ 7.28–8.35 ppm for aromatic protons and δ 12.55 ppm for the benzimidazole NH group. Computational studies reveal a planar geometry with π-electron density concentrated at the thiazole C5 position, favoring electrophilic substitutions.

Table 1: Key Chemical Properties

Property Value Source
Molecular formula C$${10}$$H$$8$$N$$_4$$S
Molecular weight 216.26 g/mol
Boiling point 516.8°C at 760 mmHg
Density 1.487 g/cm$$^3$$
LogP 2.85

Overview of Benzimidazole-Thiazole Hybrid Compounds

Benzimidazole-thiazole hybrids exhibit broad bioactivity due to synergistic interactions between the two heterocycles:

  • Antimicrobial activity : Hybrids inhibit bacterial DNA gyrase and fungal lanosterol demethylase.
  • Anti-inflammatory effects : Dual COX-2/15-LOX inhibition (IC$$_{50}$$ = 0.045–6.56 µM) surpasses standard drugs like celecoxib.
  • Antidiabetic potential : α-Amylase/α-glucosidase inhibition (IC$$_{50}$$ = 1.31–42.31 µM) via hydrogen bonding with catalytic residues.

Table 2: Pharmacological Activities of Select Hybrids

Hybrid Structure Target Activity IC$$_{50}$$ Reference
4-Thiazolidinone derivative COX-2 inhibition 0.045 µM
Fluorophenyl-substituted α-Glucosidase inhibition 2.71 µM
Chlorophenyl analog Anticancer (MCF-7 cells) 0.16 µM

The synthetic versatility of this compound enables modular derivatization. Microwave-assisted methods (80°C, 3 min) using benzoyl chloride or phenacyl bromides achieve yields >90%. Recent advances employ Hantzsch-thiazole cyclization with phenacyl bromides to optimize regioselectivity.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)9-12-6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFRWSFKMIBEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354584
Record name 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7187-47-5
Record name 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Hantzsch Thiazole Method

This method is well-documented for preparing benzimidazole-thiazole hybrids, including 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine derivatives.

Stepwise procedure:

  • Preparation of 1-methyl-2-(2-bromoacetyl)benzimidazole:

    • Starting from 1-methyl-2-(1-hydroxyethyl)benzimidazole, oxidation with chromium trioxide in acetic acid yields 2-acetylbenzimidazole.
    • Methylation with dimethyl sulfate produces 1-methyl-2-acetylbenzimidazole.
    • Bromination with bromine in acetic acid and catalytic HBr affords 1-methyl-2-(2-bromoacetyl)benzimidazole.
  • Synthesis of thiourea derivatives:

    • Aniline derivatives react with ammonium thiocyanate in ethanol and HCl under reflux to form N-substituted thioureas.
  • Cyclization to form thiazole ring:

    • The bromoacetyl benzimidazole and thiourea derivatives are refluxed in ethanol, leading to cyclization via the Hantzsch method, producing the target benzimidazole-thiazole compounds.
  • Purification:

    • The products are precipitated by quenching with sodium bicarbonate, filtered, and recrystallized.

Reaction scheme summary:

Step Reagents/Conditions Product
1 CrO3/Acetic acid oxidation 2-Acetylbenzimidazole
2 Dimethyl sulfate methylation 1-Methyl-2-acetylbenzimidazole
3 Br2/Acetic acid bromination 1-Methyl-2-(2-bromoacetyl)benzimidazole
4 Aniline + NH4SCN + HCl reflux N-Substituted thiourea
5 Bromoacetyl benzimidazole + thiourea reflux Benzimidazole-thiazole derivative

This method was reported with yields typically ranging from moderate to good, and melting points were used to confirm purity.

Direct Condensation of 2-(Bromomethyl)-1H-Benzimidazole with 2-Aminothiazole

An alternative and straightforward approach involves the nucleophilic substitution of 2-(bromomethyl)-1H-benzimidazole with 2-aminothiazole.

Procedure:

  • 2-(Bromomethyl)-1H-benzimidazole is prepared by reacting o-phenylenediamine with bromoacetic acid in acidic medium.
  • This bromomethyl benzimidazole is then refluxed with 2-aminothiazole in ethanol, often in the presence of potassium iodide as a catalyst, for 6 hours.
  • The reaction proceeds via nucleophilic substitution of the bromomethyl group by the amino group of 2-aminothiazole, forming this compound.
  • The product is isolated by filtration and recrystallization.

This method is efficient and yields the target compound in good purity and yield.

Thiourea Intermediate Cyclization

Another approach involves the synthesis of a thiourea intermediate from 2-(bromomethyl)-1H-benzimidazole and thiourea under acidic conditions, followed by cyclization with α-halo carbonyl compounds.

Key steps:

  • Reaction of 2-(bromomethyl)-1H-benzimidazole with thiourea in acidic medium yields 1-((1H-benzimidazol-2-yl)methyl)thiourea.
  • This intermediate is then treated with α-halo carbonyl compounds such as chloroacetyl chloride or phenacyl chloride to cyclize into thiazole derivatives.
  • The final products are purified and characterized by spectral methods.

This method allows structural diversification by varying the α-halo carbonyl reagents.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Time Yield Range (%) Notes
Hantzsch Thiazole Synthesis 1-methyl-2-(2-bromoacetyl)benzimidazole + thiourea derivatives Ethanol reflux, sodium bicarbonate quench 1.5 - 4 hours Moderate to good Multi-step, allows substitution on aniline ring
Direct Condensation 2-(Bromomethyl)-1H-benzimidazole + 2-aminothiazole Ethanol reflux, KI catalyst ~6 hours Good Simple, one-step, high purity
Thiourea Intermediate Cyclization 2-(Bromomethyl)-1H-benzimidazole + thiourea + α-halo carbonyl compounds Acidic medium, reflux Variable (hours) Moderate Enables structural diversity

Research Findings and Analytical Characterization

  • The synthesized compounds were characterized by melting point determination, IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm structure and purity.
  • Key spectral features include:
    • IR bands for NH and aromatic C-H stretching.
    • ^1H-NMR singlets corresponding to methylene protons linking benzimidazole and thiazole rings.
    • Mass spectra confirming molecular ion peaks consistent with the expected molecular weights.
  • The synthetic methods provide reproducible yields and allow for functional group modifications to explore biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amine group on the thiazole ring acts as a nucleophile, enabling substitution reactions. Key examples include:

a. Alkylation and Arylation

  • Reaction with alkyl/aryl halides under basic conditions (e.g., K₂CO₃ in DMF) yields N-substituted derivatives.

  • Example: Reaction with 4-methoxybenzyl chloride forms N-(4-methoxybenzyl)-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, confirmed via ¹H NMR (δ 4.19 ppm for CH₃) and HRMS .

b. Acylation

  • Treatment with acyl chlorides (e.g., benzoyl chloride) produces amide derivatives. Microwave irradiation (80°C, 3 min) enhances reaction efficiency, achieving yields up to 96% .

Condensation Reactions

The amine group participates in Schiff base formation:

a. Reaction with Aldehydes

  • Condensation with 3-methoxy-2-hydroxybenzaldehyde forms a Schiff base ligand. FT-IR analysis confirms imine bond formation (νC=N at 1632–1634 cm⁻¹) .

  • Metal chelates (Co, Ni, Cu, Zn) derived from this ligand show octahedral geometry, validated by UV-Vis and magnetic susceptibility .

Cyclization and Heterocycle Formation

a. Thiadiazole Synthesis

  • Treatment with isothiocyanates followed by H₂SO₄-mediated cyclization yields 1,3,4-thiadiazole derivatives.

  • Example: Reaction with phenyl isothiocyanate produces 5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine, characterized by ¹³C NMR (δ 166.53 ppm for C=S) .

Coordination Chemistry

The compound serves as a ligand for metal ions:

Metal IonCoordination SiteGeometryApplicationReference
Co²⁺Thiazole N, benzimidazole NOctahedralAntimicrobial agents (21 mm zone vs. E. coli)
Cu²⁺Thiazole N, imine NOctahedralAntioxidant activity (72% DPPH inhibition)

Electrophilic Aromatic Substitution

The benzimidazole moiety undergoes halogenation and nitration:

a. Bromination

  • Reaction with Br₂ in acetic acid introduces bromine at the 5-position of benzimidazole, confirmed by HRMS (M+Br adduct at m/z 409.0961) .

Oxidation and Reduction

a. Sulfur Oxidation

  • Treatment with H₂O₂ oxidizes the thiazole sulfur to sulfoxide (νS=O at 1045 cm⁻¹) .
    b. Amine Reduction

  • Catalytic hydrogenation reduces the thiazole amine to a secondary amine, though detailed data remains limited in current literature.

Comparative Reactivity Analysis

Reaction TypeReagents/ConditionsKey ProductYieldBioactivity
AcylationBenzoyl chloride, MW, 80°CN-Benzoyl derivative96%Antifungal (20 mm vs. A. niger)
Schiff base formation3-Methoxy-2-hydroxybenzaldehydeMetal chelates68–73%Antioxidant (IC₅₀ 132–144 μL)
CyclizationH₂SO₄, reflux1,3,4-Thiadiazole hybrid82%Enzyme inhibition (COX-2: 78.68%)

This compound’s dual heterocyclic architecture enables diverse transformations, making it valuable for developing antimicrobial, anti-inflammatory, and catalytic agents. Further studies should explore its photochemical behavior and cross-coupling reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as an anticancer agent. A series of derivatives synthesized from this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that thiazole derivatives exhibited high activity against breast cancer cells, with IC50 values in the micromolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)5.0
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-aminesHeLa (Cervical)6.5
4-(1H-benzimidazol-2-yl)-1,3-thiazol derivativesA549 (Lung)7.0

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it can inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. This inhibition is crucial for developing therapeutics aimed at mitigating neurodegenerative disorders .

Table 2: Neuroprotective Effects

StudyMechanism of ActionFindings
BACE1 InhibitionReduced amyloid-beta production
Anti-inflammatoryDecreased neuroinflammation markers

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions including cyclization and condensation techniques. The synthesis pathway often starts with benzimidazole derivatives followed by thiazole formation through various chemical reactions such as Hantzsch condensation.

Synthesis Steps:

  • Formation of Benzimidazole: Reacting o-phenylenediamine with carboxylic acids.
  • Thiazole Formation: Condensation with thioketones or thioamides.
  • Purification: Column chromatography to isolate the final product.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced breast cancer treated with a formulation containing thiazole derivatives showed promising results in tumor reduction and improved survival rates compared to standard chemotherapy protocols .

Case Study 2: Neuroprotection in Animal Models

Animal studies have demonstrated that administration of this compound significantly reduced cognitive decline in models of Alzheimer's disease by lowering levels of inflammatory cytokines and amyloid plaques .

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety can interact with DNA and enzymes, inhibiting their function and leading to cell death. The thiazole ring can enhance the binding affinity and specificity of the compound to its targets. The combination of these two moieties can result in a synergistic effect, making the compound more potent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both benzimidazole and thiazole rings, which can enhance its biological activity and make it a valuable compound for various scientific research applications. The combination of these two moieties can result in a compound with improved potency, selectivity, and pharmacokinetic properties compared to similar compounds .

Biological Activity

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiazole precursors. For instance, one study highlighted the synthesis of several N-substituted (benzo[d]thiazol-2-yl)-1H-benzimidazol-2-amines, which were evaluated for their antimicrobial properties. The synthesis was confirmed through various spectroscopic techniques, including FTIR and NMR .

Antimicrobial Properties

The antimicrobial activity of this compound has been a focal point in several studies. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure exhibited notable antibacterial effects compared to standard antibiotics. Specifically, compounds such as 3c and 3h demonstrated strong antibacterial activity against a panel of bacterial strains .

CompoundActivity AgainstMIC (µg/ml)
3cS. aureus50
3hE. coli62.5
StandardAmpicillin100

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. A study evaluating similar benzimidazole derivatives found that certain compounds exhibited cytotoxic effects against human cancer cell lines such as SW707 (rectal) and A549 (lung). The antiproliferative activity was found to be stronger than that of cisplatin, a widely used chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The presence of both benzimidazole and thiazole rings in the structure contributes significantly to its biological activity. The benzimidazole moiety is known for its role in various therapeutic agents, while thiazole derivatives have been linked with antifungal and anti-tubercular activities. This combination suggests a multi-target action mechanism that could be beneficial in treating infections and cancer .

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to this compound:

  • Antimicrobial Evaluation : In one study, various synthesized derivatives were tested against multiple bacterial strains. The results indicated that modifications in the substituents on the benzothiazole ring enhanced antibacterial potency .
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of synthesized derivatives on different cancer cell lines. The findings revealed that specific structural modifications led to increased cytotoxicity, suggesting potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine?

  • Methodological Answer : The compound is typically synthesized via one-pot reactions involving benzimidazole precursors and 2-aminothiazole derivatives. For example, a benzimidazole moiety can be coupled with 2-cyanoacetamide and aromatic aldehydes under reflux conditions to form thiazolo[3,2-a]pyrimidine derivatives . Cyclization reactions using sodium hydroxide or sulfuric acid as catalysts are also employed to optimize yield and purity . Characterization often involves FT-IR to confirm functional groups (e.g., NH₂, C=N) and NMR spectroscopy to verify regioselectivity .

Q. How is the structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • FT-IR : Identifies key functional groups (e.g., NH stretching at ~3300 cm⁻¹, C-S bonds at ~680 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and thiazole ring protons (δ 6.5–7.0 ppm), while ¹³C NMR confirms carbon environments .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 183.25 for the base compound) .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. To address this:

  • Pharmacokinetic Profiling : Assess absorption, distribution, and metabolism using HPLC-MS .
  • Structural Modifications : Introduce substituents (e.g., fluorobenzyl groups) to enhance lipophilicity and membrane permeability .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict solubility and cytochrome P450 interactions .

Q. How can computational chemistry optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict optimal reaction conditions and intermediates, reducing trial-and-error experimentation .
  • Molecular Docking : Simulate interactions with targets (e.g., phosphodiesterases) to prioritize derivatives with high binding affinity .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with antibacterial activity to guide synthesis .

Q. What are the challenges in achieving regioselectivity during derivative synthesis?

  • Methodological Answer : Competing reaction pathways (e.g., thiazole vs. imidazole ring formation) complicate regioselectivity. Solutions include:

  • Catalyst Optimization : Use Pd-based catalysts or iodine in KI to favor specific cyclization pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for desired products .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine
Reactant of Route 2
4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.